
Magnesium propane chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium propane chloride, also known as isopropylmagnesium chloride, is an organometallic compound that belongs to the class of Grignard reagents. It is characterized by the presence of a magnesium atom bonded to a propane group and a chloride ion. This compound is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable reagent in the formation of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: Magnesium propane chloride is typically prepared by reacting magnesium turnings with 2-chloropropane in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
Mg+CH3CHClCH3→CH3CH(MgCl)CH3
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where magnesium turnings are continuously fed into a reactor containing 2-chloropropane and anhydrous ether. The reaction is maintained at a controlled temperature to ensure optimal yield and purity of the product. The resulting solution is then filtered to remove any unreacted magnesium and other impurities .
化学反応の分析
Types of Reactions: Magnesium propane chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules, forming new carbon-carbon bonds.
Reduction Reactions: It can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions:
Nucleophilic Addition: Typically carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution Reactions: Often performed in the presence of a catalyst, such as copper(I) iodide.
Reduction Reactions: Conducted under mild conditions with the addition of a proton source, such as water or alcohol.
Major Products Formed:
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From substitution reactions.
Amines: From the reduction of nitriles.
科学的研究の応用
Magnesium propane chloride has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Employed in the preparation of polymers and copolymers.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biochemistry: Acts as a reagent in the modification of biomolecules for research purposes.
作用機序
The mechanism of action of magnesium propane chloride involves the formation of a highly reactive nucleophilic species, which can attack electrophilic centers in organic molecules. The magnesium atom in the compound coordinates with the oxygen or nitrogen atoms in the target molecule, facilitating the transfer of the propane group to the electrophilic center. This process is crucial in forming new carbon-carbon bonds and modifying functional groups in organic synthesis .
類似化合物との比較
Magnesium Ethyl Chloride: Another Grignard reagent with similar reactivity but different alkyl group.
Magnesium Methyl Chloride: Similar in structure but with a methyl group instead of a propane group.
Magnesium Butyl Chloride: Contains a butyl group, offering different reactivity and selectivity.
Uniqueness: Magnesium propane chloride is unique due to its specific reactivity profile, which allows for the selective formation of carbon-carbon bonds with propane groups. This selectivity is particularly valuable in the synthesis of complex organic molecules where precise control over the structure is required .
特性
IUPAC Name |
magnesium;propane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXTBOQKFUPOE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
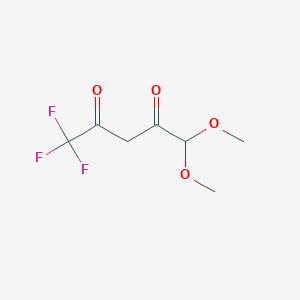


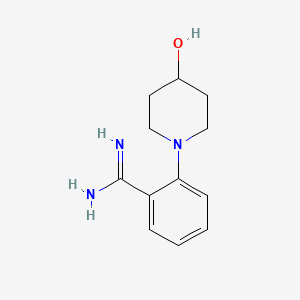
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione](/img/structure/B12442457.png)
![6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)
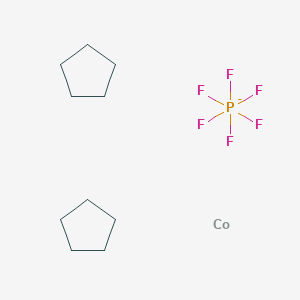

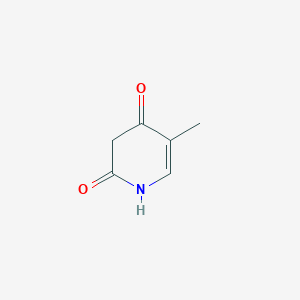

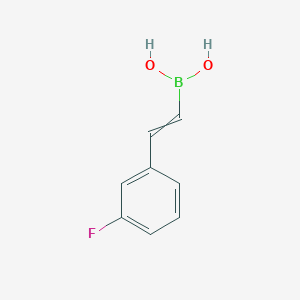

![1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442495.png)
